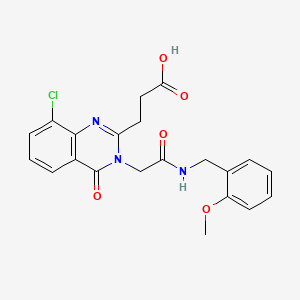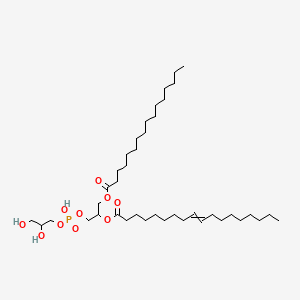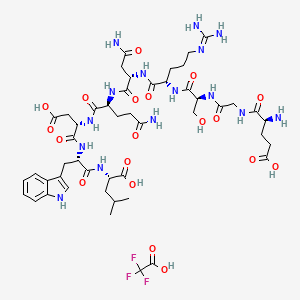
Gp100 (25-33), mouse (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gp100 (25-33), mouse (TFA) is a peptide sequence found in residues 25 to 33 of the mouse self/tumor antigen glycoprotein (mgp100). This fragment is a H-2Db–restricted epitope recognized by CD8+ T cells. Mgp100 is an enzyme involved in pigment synthesis, and the epitope fragment is expressed in both normal melanocytes and melanoma cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gp100 (25-33), mouse (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). The sequence H-Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu-OH is assembled step-by-step on a solid support. The synthesis involves the sequential addition of protected amino acids, followed by deprotection and cleavage from the resin using trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of Gp100 (25-33), mouse (TFA) follows similar SPPS protocols but on a larger scale. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Gp100 (25-33), mouse (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in reactions involving its functional groups, such as oxidation of the tryptophan residue or deamidation of the asparagine residue .
Common Reagents and Conditions
Peptide Bond Formation: Utilizes reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage from Resin: Trifluoroacetic acid (TFA) is commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Deamidation: Occurs under acidic or basic conditions
Major Products
The major products formed from these reactions include the desired peptide sequence and any modified peptides resulting from side reactions such as oxidation or deamidation .
Applications De Recherche Scientifique
Gp100 (25-33), mouse (TFA) has several scientific research applications:
Cancer Research: Used as a model antigen in studies of melanoma and other cancers. .
Immunology: Serves as a tool to study T cell responses and the mechanisms of immune recognition
Drug Development: Utilized in the development of peptide-based therapeutics and immunotherapies
Mécanisme D'action
Gp100 (25-33), mouse (TFA) exerts its effects by being recognized by CD8+ T cells as an antigenic peptide. This recognition occurs through the binding of the peptide to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. The peptide-MHC complex is then recognized by the T cell receptor (TCR) on CD8+ T cells, leading to T cell activation and an immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Human Gp100 (25-33): Similar peptide sequence found in humans, used in comparative studies with the mouse version.
Other Tumor Antigen Peptides: Peptides derived from other tumor antigens such as MART-1, tyrosinase, and NY-ESO-1.
Uniqueness
Gp100 (25-33), mouse (TFA) is unique due to its specific sequence and its role in both normal melanocytes and melanoma cells. Its ability to be recognized by CD8+ T cells makes it a valuable tool in immunological research and cancer studies .
Propriétés
Formule moléculaire |
C48H70F3N15O19 |
|---|---|
Poids moléculaire |
1218.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H69N15O17.C2HF3O2/c1-21(2)14-31(45(77)78)61-41(73)28(15-22-18-53-25-7-4-3-6-23(22)25)58-43(75)30(17-37(68)69)60-40(72)27(10-11-33(48)63)57-42(74)29(16-34(49)64)59-39(71)26(8-5-13-52-46(50)51)56-44(76)32(20-62)55-35(65)19-54-38(70)24(47)9-12-36(66)67;3-2(4,5)1(6)7/h3-4,6-7,18,21,24,26-32,53,62H,5,8-17,19-20,47H2,1-2H3,(H2,48,63)(H2,49,64)(H,54,70)(H,55,65)(H,56,76)(H,57,74)(H,58,75)(H,59,71)(H,60,72)(H,61,73)(H,66,67)(H,68,69)(H,77,78)(H4,50,51,52);(H,6,7)/t24-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
Clé InChI |
JHAQRKNFSLTWQJ-MGFDRQLESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



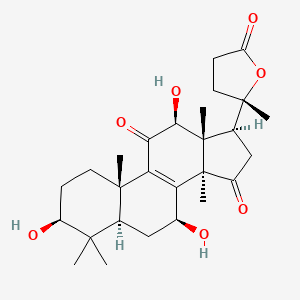
![4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol](/img/structure/B10828501.png)
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828509.png)
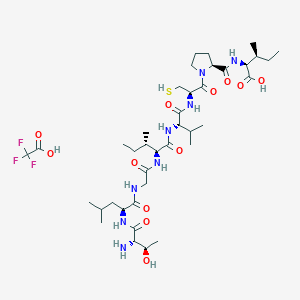

![2-Fluoro-6-methoxy-4-[4-methyl-5-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]pyridin-3-yl]benzamide](/img/structure/B10828517.png)
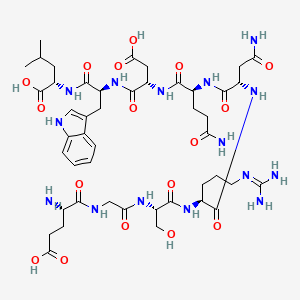
![(4R)-4-(4-cyanophenyl)-N-(2-hydroxy-2-methylpropyl)-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-cyclopenta[d]pyrimidine-3-carboxamide](/img/structure/B10828519.png)
![3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B10828524.png)
![6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine](/img/structure/B10828528.png)
